molecular formula C8H16O3 B2662112 (2,2-Dimethoxycyclopentyl)methanol CAS No. 1401859-63-9

(2,2-Dimethoxycyclopentyl)methanol

Cat. No.: B2662112
CAS No.: 1401859-63-9
M. Wt: 160.213
InChI Key: HYOFBSOAIPUTKF-UHFFFAOYSA-N
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Description

(2,2-Dimethoxycyclopentyl)methanol is an organic compound characterized by a cyclopentane ring substituted with two methoxy groups and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethoxycyclopentyl)methanol typically involves the reaction of cyclopentanone with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate acetal, which is then hydrolyzed to yield the desired product. The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: Acidic catalysts such as p-toluenesulfonic acid or sulfuric acid

    Solvent: Methanol

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of advanced purification techniques such as distillation and crystallization is common to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethoxycyclopentyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding cyclopentane derivative.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of cyclopentane derivatives.

    Substitution: Formation of substituted cyclopentyl derivatives.

Scientific Research Applications

(2,2-Dimethoxycyclopentyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,2-Dimethoxycyclopentyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanol: A similar compound with a hydroxyl group attached to a cyclopentane ring.

    2,2-Dimethoxypropane: Another compound with two methoxy groups but attached to a propane backbone.

Uniqueness

(2,2-Dimethoxycyclopentyl)methanol is unique due to its specific ring structure and substitution pattern, which confer distinct chemical properties and reactivity compared to other similar compounds

Properties

IUPAC Name

(2,2-dimethoxycyclopentyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-10-8(11-2)5-3-4-7(8)6-9/h7,9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOFBSOAIPUTKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCCC1CO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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